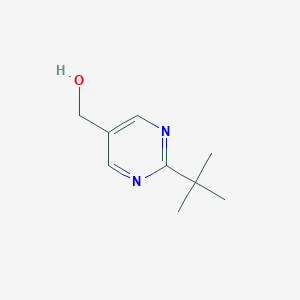

(2-Tert-butylpyrimidin-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Tert-butylpyrimidin-5-yl)methanol, also known as 2-TBP, is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of methanol, which is a colorless, volatile liquid with a distinct odor. 2-TBP has been explored for its ability to interact with proteins, DNA, and other biological molecules, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

1. Hydrogen Bonding and Solution Behavior

(2-Tert-butylpyrimidin-5-yl)methanol's structural characteristics make it relevant in the study of hydrogen bonding in binary mixtures. Marczak, Heintz, and Bucek (2004) conducted calorimetric investigations of hydrogen bonding in binary mixtures containing pyridine and its methyl-substituted derivatives, which can relate to the pyrimidine structure of this compound. Their findings highlighted the importance of hydrogen bonding in understanding the solution behavior of such compounds Marczak, Heintz, & Bucek, 2004.

2. Intramolecular and Intermolecular Interactions

The compound’s potential for intramolecular and intermolecular interactions, including hydrogen bonding and solvent-driven rotamerization, has been noted in similar compounds. Lomas (2001) discussed the solvent-driven rotamerization in 3,4-(ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, indicating the delicate balance between intra- and intermolecular forces that could be relevant to this compound Lomas, 2001.

3. Catalysis and Chemical Synthesis

This compound might be implicated in catalytic processes or chemical syntheses, similar to its structural analogs. For instance, Kundu, Brennessel, and Jones (2011) studied C–N bond activation of tert-butyl isocyanide, suggesting potential catalytic or synthetic applications for this compound in forming metal-cyanide bonds or related reactions Kundu, Brennessel, & Jones, 2011.

4. Supramolecular Assembly

The structural features of this compound could make it suitable for constructing supramolecular arrays, as seen in related pyrimidine compounds. Balaban, Goddard, Linke-Schaetzel, and Lehn (2003) found that 2-aminopyrimidin-5-yl ligands are good candidates for creating supramolecular porphyrin arrays, hinting at similar potential applications for this compound in light-harvesting or other supramolecular assemblies Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003.

5. Pharmaceutical Implications

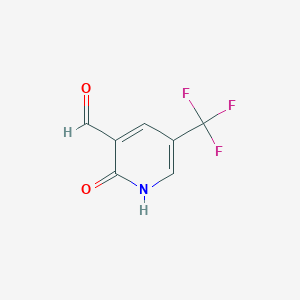

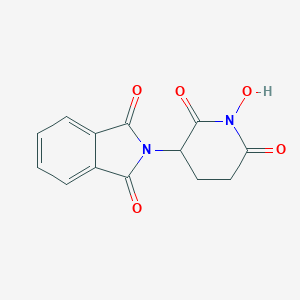

While direct pharmaceutical applications of this compound are not evident, its structural analogs have been explored in medicinal chemistry, indicating potential relevance. For instance, Zinchenko, Muzychka, Biletskiy, and Smolii (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, suggesting that compounds with a pyrimidine moiety, similar to this compound, could be of interest in the synthesis of biologically active compounds Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.

properties

IUPAC Name |

(2-tert-butylpyrimidin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHBRWIYJRVZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)

![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)